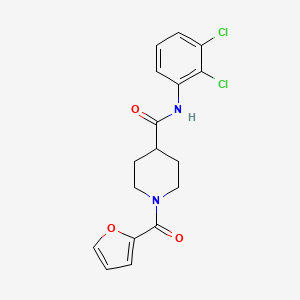![molecular formula C18H13N3O4S2 B5424177 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5424177.png)
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DTAT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTAT is a member of the acrylonitrile family of compounds and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Studies have also shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for use in lab experiments, including its high solubility in water and its relatively low toxicity. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
Synthesemethoden
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-thiophene carboxaldehyde with 2-amino-4,5-dimethoxybenzene-1-carbonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-4-(2-thienyl)thiazole to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(4,5-dimethoxy-2-nitrophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to possess a range of potential therapeutic applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-24-15-7-11(14(21(22)23)8-16(15)25-2)6-12(9-19)18-20-13(10-27-18)17-4-3-5-26-17/h3-8,10H,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLKRYDBALBABR-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424096.png)
![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)




![7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5424150.png)
![4-[4-(4-fluorophenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424156.png)
![5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5424163.png)
![6-chloro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline hydrochloride](/img/structure/B5424171.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5424173.png)


![2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide](/img/structure/B5424208.png)